1,4-Dithiaspiro[4.9]tetradecane
Description
1,4-Dithiaspiro[4.9]tetradecane (CAS: 184-39-4) is a sulfur-containing spirocyclic compound characterized by a unique bicyclic structure where two rings share a single spiro carbon atom. The "4.9" notation indicates the ring sizes: a 4-membered dithiolane ring fused to a 9-membered tetradecane ring.
Properties
CAS No. |
184-39-4 |
|---|---|
Molecular Formula |
C12H22S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1,4-dithiaspiro[4.9]tetradecane |
InChI |
InChI=1S/C12H22S2/c1-2-4-6-8-12(9-7-5-3-1)13-10-11-14-12/h1-11H2 |
InChI Key |
HAAFGMKDCYFLNR-UHFFFAOYSA-N |
SMILES |
C1CCCCC2(CCCC1)SCCS2 |
Canonical SMILES |
C1CCCCC2(CCCC1)SCCS2 |
Synonyms |
1,4-Dithiaspiro[4.9]tetradecane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 1,4-Dithiaspiro[4.9]tetradecane and analogous spirocyclic compounds:
Key Comparisons
Ring Size and Flexibility :
- The [4.9] spiro system in this compound provides greater conformational flexibility compared to smaller systems like [4.5] () or rigid macrocycles like 1,4,8,11-Tetraazacyclotetradecane (). Larger rings may enhance binding to biological targets but complicate synthesis due to entropy-driven challenges .
Heteroatom Influence :
- Sulfur-containing spiro compounds (e.g., 1,4-Dithiaspiro derivatives) exhibit stronger electron-donating properties and higher stability under reducing conditions compared to oxygen analogs (e.g., 1,4-Dioxadispiro compounds). This makes them suitable for catalytic or redox-active applications .
Synthetic Complexity :
- Chiral resolution of 1,4-dithiaspiro[4.5]decan derivatives () highlights the difficulty in isolating enantiomers, a challenge likely exacerbated in the larger [4.9] system due to increased stereochemical complexity.
In contrast, nitrogen-rich macrocycles like 1,4,8,11-Tetraazacyclotetradecane are well-established in chelation therapy (), underscoring the impact of heteroatom choice on bioactivity.
Toxicity and Safety: No direct toxicity data exist for this compound. However, structurally related 1,4-dioxane () is a known carcinogen, emphasizing the need for rigorous toxicological profiling of spirocyclic compounds, especially those with sulfur or oxygen heteroatoms.
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